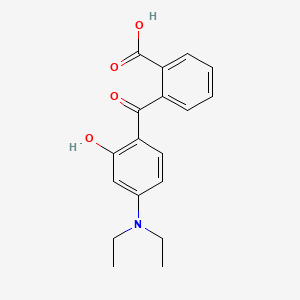

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid

Vue d'ensemble

Description

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid is an organic compound with a complex structure that includes both diethylamino and hydroxybenzoyl functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of resorcinol with sodium alcoholate in alcohol to form resorcinol sodium salt, which is then reacted with carbon dioxide under supercritical conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid and its derivatives, particularly the n-hexyl ester, have applications primarily in the cosmetic and pharmaceutical industries, especially for UV protection and improving hair treatment formulations .

Cosmetic and Pharmaceutical Applications

UV Filter: 2-(4-Diethylamino-2-hydroxybenzoyl) benzoic acid n-hexyl ester is used as a UV filter in cosmetic and pharmaceutical preparations . It helps prevent the harmful effects of ultraviolet (UV) radiation on the hair and skin . There are two types of UV rays: UV-A and UV-B . Approximately 90% of the ultraviolet radiation that reaches the Earth is UV-A, which remains constant regardless of the time of year, time of day, or geographical factors. UV-B radiation varies greatly depending on these factors .

Hair Treatment: The compound is used in cosmetic products for treating hair, improving manageability, applicability, and overall effect . It can prevent hair pigment destruction and keratin damage, which can lead to undesirable hair discoloration .

Improved Hair Feel: 2-(4-Diethylamino-2-hydroxybenzoyl) benzoic acid n-hexyl ester can give hair a soft fullness and a smooth feel, significantly improving hair texture. It also has a better affinity for keratin compared to other UV filters, allowing it to absorb well on the hair and enable good film formation in setting formulations .

Foam Stability and Propellant Compatibility: The compound improves foam stability, which is particularly useful in shampoos. It also shows very good propellant gas compatibility, making it suitable for use in hair sprays .

Sprayable Microdispersions: Hair cosmetic or pharmaceutical preparations containing 2-(4-diethylamino-2-hydroxybenzoyl) benzoic acid n-hexyl ester as a UV filter can be sprayed much better and generally show a tendency to form stable microdispersions .

Safety Profile

- Eye Irritation: The hexylester of 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoic acid can cause slight to moderate conjunctival redness in rabbits, with reactions being reversible within 48 hours .

- Skin Sensitization: Maximization tests in guinea pigs showed no skin sensitization when using the hexylester of 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoic acid .

- General Toxicity: A 90-day oral study found no substance-related clinical or pathological effects in rats, though there were some changes in relative liver, testes, and heart weights, which were not considered adverse .

Other Applications

GATA4–NKX2-5 Interaction Inhibitor: Compound 1, which is related to 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, has been shown to inhibit GATA4–NKX2-5 interaction, reducing cardiomyocyte hypertrophic response in vitro and ameliorating hypertrophic signaling in vivo .

Antioxidant Activity: Schiff base 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene) hydrazide, a derivative, exhibits antioxidant activity .

Mécanisme D'action

The mechanism of action of 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid include:

- 4-(Diethylamino)-2-hydroxybenzoic acid

- 2-(4-(Dimethylamino)phenylazo)benzoic acid

- 2,4-Dihydroxybenzoic acid

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Activité Biologique

2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid, commonly referred to as DEAB, is a compound notable for its potential biological activities, particularly in the fields of dermatology and photoprotection. This article reviews the biological activity of DEAB, focusing on its mechanisms, efficacy in wound healing, and applications as a UV filter.

Chemical Structure

DEAB is characterized by the following chemical structure:

DEAB exhibits several biological activities that can be attributed to its chemical structure:

- UV Absorption : The compound contains a benzophenone moiety, which is known for its excellent absorption properties in the UV-A range. This makes it effective as a photostable UV filter in cosmetic formulations .

- Antioxidant Properties : DEAB has been shown to exhibit antioxidant activity, which helps in protecting skin cells from oxidative stress caused by environmental factors .

- Wound Healing : Research indicates that DEAB promotes cell proliferation and migration, essential processes in wound healing. It enhances the secretion of growth factors that facilitate the healing process .

Biological Activity Data

The following table summarizes key biological activities associated with DEAB:

Case Studies

-

Wound Healing Efficacy :

A study demonstrated that DEAB significantly accelerated wound closure in animal models. The mechanism involved enhanced keratinocyte migration and increased collagen deposition at the wound site. Histological analysis revealed a more organized tissue structure compared to untreated controls . -

Photoprotection :

In a clinical trial assessing the effectiveness of DEAB as a topical UV filter, participants showed reduced erythema (skin redness) after exposure to UV radiation when treated with formulations containing DEAB compared to those without it. This suggests its potential for inclusion in sunscreen products . -

Antioxidant Effects :

Another investigation focused on the antioxidant capacity of DEAB. Results indicated that it effectively scavenged free radicals in vitro, supporting its use as an ingredient in anti-aging skincare products .

Safety and Toxicology

DEAB has been evaluated for safety in various studies. The compound exhibits low cytotoxicity and is generally regarded as safe for topical use. Long-term studies are still required to confirm its safety profile comprehensively.

Propriétés

IUPAC Name |

2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-19(4-2)12-9-10-15(16(20)11-12)17(21)13-7-5-6-8-14(13)18(22)23/h5-11,20H,3-4H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNKTJPBXAZUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027604 | |

| Record name | 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-23-4 | |

| Record name | 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5809-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(DIETHYLAMINO)-2-HYDROXYBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4K32L28QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid in scientific research?

A1: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is frequently employed as a building block in synthesizing chromogenic fluoran compounds. These compounds are colorless or nearly colorless in their natural state but exhibit vivid colors upon interaction with acidic media. [, ] This property makes them valuable for applications such as pressure-sensitive dyes, thermal paper, and other color-changing materials.

Q2: How is 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesized?

A2: A common synthesis method involves reacting N,N-Diethyl-m-aminophenol with phthalic anhydride to yield the ketoacid, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. [] This acid then serves as a precursor for further reactions to create various fluoran derivatives.

Q3: What are the key structural characteristics of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid?

A3: While the provided research papers don't explicitly state the molecular formula and weight, they confirm its structure through methods such as IR, 1H-NMR, and UV-visible spectroscopy. [, ] These techniques provide insights into the functional groups and arrangement of atoms within the molecule.

Q4: Beyond its role in fluoran synthesis, does 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid exhibit other biological activities?

A4: Yes, research suggests that 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid acts as an inhibitor of the ABC-B/multidrug resistance/P-glycoprotein subfamily of transporters in plants. [, ] Specifically, it has been shown to interfere with auxin transport, a crucial plant hormone regulating growth and development.

Q5: Does the structure of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid influence its activity?

A6: While specific structure-activity relationship (SAR) studies weren't detailed in the provided papers, the synthesis and characterization of various substituted spiro[isobenzofuran-1(3H), 9’-xanthene]-3-ones, utilizing 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid as a starting material, suggest modifications to the core structure influence the resulting compounds' properties, including their color-changing behavior in acidic environments. []

Q6: Are there any concerns regarding the environmental impact of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid?

A6: The provided research papers primarily focus on synthesis, characterization, and biological activity. They don't offer detailed insights into the environmental impact or degradation pathways of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid. Further research is necessary to assess its potential ecological effects.

Q7: What are the potential applications of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid beyond its use in research?

A8: Beyond its research applications, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid serves as a precursor for synthesizing UV-A filters used in cosmetic and dermatological sunscreen formulations. [, , , ] These filters help protect the skin from the harmful effects of ultraviolet radiation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.